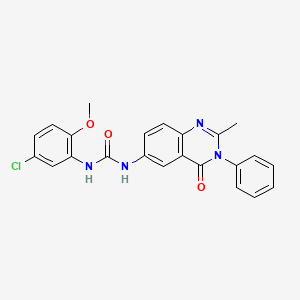

1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea

Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a synthetic urea derivative characterized by a 5-chloro-2-methoxyphenyl group and a 2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl moiety. The urea functional group (-NH-CO-NH-) is a critical pharmacophore, enabling hydrogen-bond interactions with biological targets or crystal lattice partners, as observed in analogous compounds .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-14-25-19-10-9-16(13-18(19)22(29)28(14)17-6-4-3-5-7-17)26-23(30)27-20-12-15(24)8-11-21(20)31-2/h3-13H,1-2H3,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIKRZPIVSCZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)N1C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Chloromethoxyphenyl Group: The chloromethoxyphenyl group is introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds and methoxy-substituted phenols.

Urea Formation: The final step involves the reaction of the quinazolinone intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Sodium methoxide (NaOMe), various halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinone derivatives.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Biological Studies: The compound is used in studies exploring its effects on various biological targets, including enzymes and receptors.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: PQ401 and Kinase Inhibitors

The compound shares structural homology with PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea), which replaces the dihydroquinazolinone ring with a quinoline system. Key differences include:

- Dihydroquinazolinone vs. Quinoline: The partially saturated dihydroquinazolinone in the target compound may enhance solubility or metabolic stability compared to PQ401’s aromatic quinoline .

- Substituent Positioning: Both compounds feature a 5-chloro-2-methoxyphenyl group, but the dihydroquinazolinone’s 3-phenyl substituent could influence steric interactions in target binding.

Additionally, the dihydroquinazolinone core resembles erlotinib and gefitinib, quinazoline-based kinase inhibitors targeting EGFR.

Urea Derivatives with Anticonvulsant Activity

A series of 1,3-benzothiazol-2-yl urea derivatives (e.g., compounds 5a-t ) demonstrated anticonvulsant efficacy in maximal electroshock (MES) models. Key comparisons:

- Heterocyclic Moieties: The target compound’s dihydroquinazolinone replaces benzothiazole, which in 5a-t was critical for activity when substituted with F or CH₃ at the 6-position .

- Substituent Effects : The 5-chloro-2-methoxyphenyl group in the target compound mirrors the 3,4-disubstituted phenyl rings in 5a-t , where electron-donating groups (e.g., OCH₃) enhanced anticonvulsant activity .

Potassium Channel Modulators: NS1608

NS1608 (N-(3-trifluoromethylphenyl)-N′-(2-hydroxy-5-chlorophenyl)urea) is a KCa1.1 channel opener. Structural contrasts include:

- Aromatic Substitutions: NS1608’s 3-trifluoromethylphenyl group may confer greater lipophilicity than the target compound’s dihydroquinazolinone system.

- Activity Implications : The target compound lacks the hydroxyl group critical for NS1608’s channel modulation, suggesting divergent biological targets .

Data Table: Structural and Functional Comparison

Research Findings and Pharmacological Implications

- Hydrogen Bonding : The urea group’s capacity to form hydrogen bonds (as in NS1608 and benzothiazole derivatives) is critical for target engagement or crystal packing .

- Substituent Optimization : Anticonvulsant activity in benzothiazole ureas correlates with electron-withdrawing groups (e.g., F), suggesting analogous strategies for the target compound .

- Metabolic Considerations: The dihydroquinazolinone’s partial saturation may reduce oxidative metabolism compared to fully aromatic systems like PQ401’s quinoline .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a synthetic compound with potential pharmacological applications. This article reviews its biological activities based on recent studies, including its effects on various biological targets, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C23H19ClN4O3

- Molecular Weight : 434.9 g/mol

- CAS Number : 1172784-73-4

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In particular, derivatives of this compound have shown promising results against various cancer cell lines. For example, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) of 25.1 µM against non-small cell lung cancer (EKVX) and lower values against leukemia and breast cancer cell lines .

| Cell Line | GI50 (µM) |

|---|---|

| EKVX (Lung Cancer) | 25.1 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian) | 25.9 |

| MDA-MB-435 (Breast) | 15.1 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds in this class demonstrated minimum inhibitory concentrations (MICs) ranging from 0.3 to 8.5 µM against strains like Escherichia coli and Pseudomonas aeruginosa, indicating potential as antibacterial agents .

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 0.3 - 8.5 |

| S. aureus | 0.1 - 9.5 |

| Pseudomonas aeruginosa | 0.3 - 8.5 |

Anti-inflammatory Activity

Another important aspect of the biological activity of this compound is its anti-inflammatory potential. Research has shown that certain urea derivatives can exhibit greater anti-inflammatory effects than curcumin, a well-known anti-inflammatory agent . This could position them as candidates for treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that it may act through the inhibition of specific enzymes involved in cancer proliferation and inflammation pathways, such as GSK-3β . The structure–activity relationship (SAR) analyses indicate that modifications in the molecular structure can significantly impact the potency and selectivity of these compounds against various biological targets.

Case Studies

- Antitumor Efficacy : A recent study synthesized a series of urea derivatives, including those based on the quinazoline scaffold, which showed selective cytotoxicity towards cancer cells while sparing normal cells . This highlights the therapeutic potential of modifying the urea structure for enhanced efficacy.

- Antimicrobial Screening : In another study, a library of compounds was screened for antimicrobial activity against multiple bacterial strains, revealing that certain substitutions increased activity against resistant strains . This suggests that further optimization could yield more effective antimicrobial agents.

Q & A

Q. Critical factors for yield optimization :

- Temperature control : Excess heat during cyclization can lead to byproducts like dehalogenated intermediates.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalyst use : Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .

Basic: What analytical methods are recommended for structural characterization and purity assessment?

A combination of spectroscopic and chromatographic techniques is essential:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and aromatic substituents.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHClNO: 450.11 g/mol).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% required for biological assays) .

- X-ray crystallography : Resolves stereochemistry of the dihydroquinazolinone ring, critical for understanding binding interactions .

Advanced: How can researchers resolve discrepancies between in vitro enzymatic inhibition and in vivo efficacy data?

Discrepancies often arise from pharmacokinetic limitations or off-target effects. Methodological strategies include:

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the methoxy group).

- Plasma protein binding studies : Equilibrium dialysis quantifies free drug availability.

- Pharmacophore modeling : Overlay the compound’s structure with known inhibitors to identify mismatched functional groups (e.g., steric clashes in the quinazolinone binding pocket) .

- Proteomics profiling : SILAC-based screens detect off-target interactions with unrelated kinases or receptors .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with improved selectivity?

Key SAR findings from analogous urea-quinazolinone derivatives:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Chloro → Fluoro substitution | Reduces off-target binding to hERG channels but decreases solubility. | |

| Methoxy group removal | Enhances metabolic stability but reduces affinity for hydrophobic binding pockets. | |

| Quinazolinone N-methylation | Improves blood-brain barrier penetration but increases cytotoxicity in hepatic cells. |

Q. Design recommendations :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to balance solubility and target affinity.

- Replace the urea linker with thiourea or carbamate to modulate hydrogen-bonding interactions .

Advanced: How should researchers validate target engagement in complex biological systems?

Use orthogonal assays to confirm mechanism of action:

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding in lysates or live cells.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., K < 100 nM for kinase targets).

- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment confirms specificity (e.g., rescue via overexpression of wild-type but not mutant protein) .

Advanced: What strategies mitigate toxicity observed in preliminary cytotoxicity screens?

- Reactive metabolite screening : Glutathione trapping assays identify thiol-reactive intermediates formed via metabolic activation.

- Chelation of metal ions : Test if toxicity arises from unintended interactions with zinc or iron cofactors.

- Prodrug approaches : Mask polar groups (e.g., esterify the urea NH) to reduce off-target accumulation .

Advanced: How can computational methods enhance the understanding of binding dynamics?

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding poses (e.g., quinazolinone stacking with tyrosine residues).

- Free energy perturbation (FEP) : Predict ΔΔG for substituent modifications with <1 kcal/mol error margins.

- Density functional theory (DFT) : Calculate electrostatic potential maps to optimize charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.